N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide
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Overview
Description
N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide is a chemical compound that features a butyl group, a tert-butylsulfamoyl group, and a phenyl ring connected to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-(tert-butylsulfamoyl)benzaldehyde with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide
- N-butyl-3-[4-(methylsulfamoyl)phenyl]propanamide
Uniqueness
N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-butyl-3-[4-(tert-butylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-5-6-13-18-16(20)12-9-14-7-10-15(11-8-14)23(21,22)19-17(2,3)4/h7-8,10-11,19H,5-6,9,12-13H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACPRNCYSYYMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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